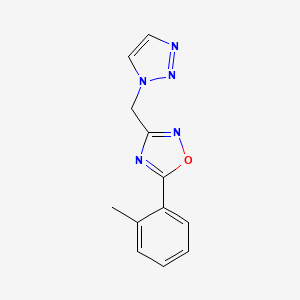
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole, also known as MTX-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. MTX-1 is a heterocyclic compound that contains an oxadiazole ring, a triazole ring, and a methylphenyl group. In
Wirkmechanismus
The mechanism of action of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has also been found to inhibit the growth of cancer cells by targeting the DNA topoisomerase II enzyme.
Biochemical and physiological effects:
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells by activating the caspase pathway. 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is responsible for promoting angiogenesis. Moreover, 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are responsible for degrading the extracellular matrix and promoting cancer cell invasion.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One of the major advantages of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole is its potency against a wide range of cancer cell lines, which makes it a promising candidate for further preclinical and clinical studies. Moreover, 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has shown low toxicity in animal models, which is a significant advantage for its potential use in humans. However, one of the major limitations of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole is its low solubility in water, which can hinder its bioavailability and efficacy. Moreover, the synthesis of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole is a multi-step process, which can be time-consuming and costly.
Zukünftige Richtungen
There is a significant potential for future research on 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole. One of the future directions could be to investigate the structure-activity relationship of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole to identify more potent analogs. Moreover, the development of novel drug delivery systems could improve the bioavailability and efficacy of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole. Furthermore, the investigation of the molecular targets of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole could provide insights into its mechanism of action and potential therapeutic applications. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole in animal models and humans could pave the way for its use in clinical trials.
Conclusion:
In conclusion, 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole is a novel compound that has shown promising results in various scientific research applications. 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has demonstrated potent antitumor and antimicrobial activity and has been found to exhibit a range of biochemical and physiological effects. Although 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments, its potential for future research is significant. Further research on 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole could lead to the development of novel anticancer and antimicrobial agents, which could have a significant impact on human health.
Synthesemethoden
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole can be synthesized through a multi-step reaction involving the condensation of 2-methylphenylhydrazine with ethyl acetate, followed by the reaction of the resulting hydrazide with triazole and finally, the cyclization of the resulting intermediate with cyanogen bromide. The yield of the synthesis process is approximately 60%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. One of the most significant applications of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole is in the field of medicinal chemistry. 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has also been found to possess antimicrobial activity against a variety of bacteria, including Escherichia coli and Staphylococcus aureus.
Eigenschaften
IUPAC Name |
5-(2-methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-9-4-2-3-5-10(9)12-14-11(15-18-12)8-17-7-6-13-16-17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCERGTBNMMQCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![8-fluoro-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632761.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)
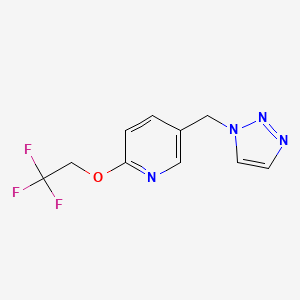
![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)
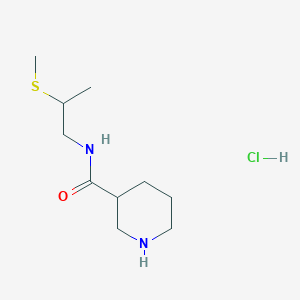
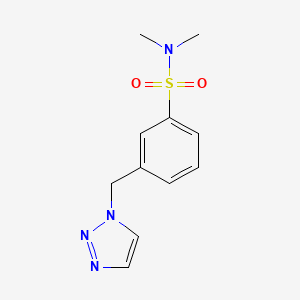
![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)
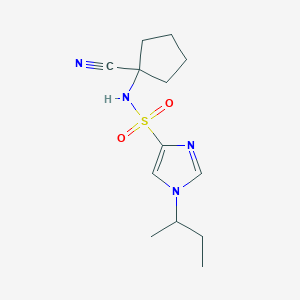
![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)
![N-[1-(oxan-4-yl)propan-2-yl]-5-pyridin-2-yl-1H-pyrazol-4-amine](/img/structure/B7632825.png)
![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)
